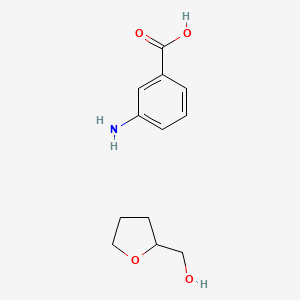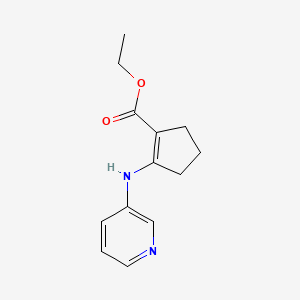![molecular formula C13H15N3O6 B14577640 Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate CAS No. 61514-23-6](/img/structure/B14577640.png)
Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted methods or conventional heating methods . The microwave-assisted method offers the advantage of shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole ring structure and has been studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential pharmaceutical applications.
Uniqueness
Trimethyl pyrazolo[3,4-d]azepine-3a,6,8a(3H)-tricarboxylate is unique due to its specific fusion of pyrazole and azepine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
61514-23-6 |
|---|---|
Molecular Formula |
C13H15N3O6 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
trimethyl 3H-pyrazolo[3,4-d]azepine-3a,6,8a-tricarboxylate |
InChI |
InChI=1S/C13H15N3O6/c1-20-9(17)12-4-6-16(11(19)22-3)7-5-13(12,10(18)21-2)15-14-8-12/h4-7H,8H2,1-3H3 |
InChI Key |
APYAFGQWXWQUFU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CN=NC1(C=CN(C=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14577566.png)






-lambda~5~-phosphanol](/img/structure/B14577622.png)



